3-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)propanoic acid
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Overview
Description
3-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)propanoic acid is a chemical compound characterized by its trifluoromethoxy group and a sulfonyl amino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-(trifluoromethoxy)aniline and chlorosulfonic acid.
Reaction Steps: The aniline is first converted to its corresponding sulfonyl chloride derivative through chlorosulfonation. This intermediate is then reacted with an appropriate amine, such as 3-aminopropanoic acid, to form the target compound.
Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Process optimization, including temperature control and reaction time, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or their derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different sulfonamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various sulfonamides and their derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the role of sulfonamide groups in biological systems. Medicine: Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group enhances the compound's stability and bioactivity, while the sulfonyl amino group can interact with enzymes and receptors, modulating biological processes.
Comparison with Similar Compounds
4-(Trifluoromethoxy)benzenesulfonyl chloride: Similar in structure but lacks the amino group.
3-Aminopropanoic acid: Lacks the trifluoromethoxy and sulfonyl groups.
4-(Trifluoromethoxy)aniline: Similar in the presence of the trifluoromethoxy group but lacks the sulfonyl and amino groups.
Uniqueness: The combination of the trifluoromethoxy group and the sulfonyl amino group in 3-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)propanoic acid provides unique chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
3-[[4-(trifluoromethoxy)phenyl]sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO5S/c11-10(12,13)19-7-1-3-8(4-2-7)20(17,18)14-6-5-9(15)16/h1-4,14H,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNDNTYCVWRFGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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